N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
The compound N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a structurally complex molecule featuring a pentazatricyclic core substituted with methoxyphenyl and acetamide groups. Its design integrates heterocyclic diversity, which is common in medicinal chemistry for targeting biological pathways .
Properties
Molecular Formula |
C23H20N6O4 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H20N6O4/c1-32-17-8-6-15(7-9-17)19-13-20-22-26-29(23(31)27(22)10-11-28(20)25-19)14-21(30)24-16-4-3-5-18(12-16)33-2/h3-13H,14H2,1-2H3,(H,24,30) |
InChI Key |
BAMPPWYSEIBYQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC)C3=C2 |
Origin of Product |
United States |
Biological Activity
The compound N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 428.4 g/mol. The intricate structure includes multiple aromatic rings and nitrogen-containing heterocycles, which are often associated with biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H20N6O3 |
| Molecular Weight | 428.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against multidrug-resistant cancer cell lines due to its ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of P-glycoprotein : This inhibition can enhance the accumulation of chemotherapeutic agents within cancer cells.
- Induction of Apoptosis : Compounds with similar structures have shown the ability to induce programmed cell death in cancer cells through various pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its activity:
- The presence of methoxy groups enhances lipophilicity and may improve cell membrane permeability.
- The pentazatricyclo structure contributes to the overall stability and interaction with biological targets.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several derivatives of similar compounds on various cancer cell lines including K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than 10 µM, demonstrating potent anticancer activity .
Study 2: Pharmacokinetics
Another research focused on the pharmacokinetics of related compounds and found that modifications at the aromatic positions significantly affected their bioavailability and distribution in vivo. These findings suggest that optimizing the structure could enhance therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry
N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has shown promise in various therapeutic areas due to its biological activities:
Potential Mechanisms of Action :
- Interactions with molecular targets in cancer therapy.
- Antioxidant properties that may contribute to cellular protection mechanisms.
Anticancer Studies
Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For example:
- Compounds derived from similar scaffolds have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 (86.61%) and OVCAR-8 (85.26%) .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity:
- Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Industrial production methods focus on controlled reaction environments to enhance efficiency .
Studies involving this compound often include:
- Investigating interactions with specific biological targets to elucidate its pharmacological profile.
- Assessing cytotoxicity against cancerous versus normal cell lines using assays like MTT .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB 231). Results indicated that compounds with structural similarities exhibited IC50 values ranging from 27.7 µM to 39.2 µM against cancer cells while showing lower toxicity towards normal cells (IC50 > 100 µM) .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that the compound interacts with key enzymes involved in tumor growth regulation, potentially inhibiting pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s pentazatricyclic core distinguishes it from analogs with thiazolidinone () or diazatricyclic systems (). The increased nitrogen content may enhance hydrogen-bonding interactions in biological targets.
- Methoxyphenyl groups are common in analogs (e.g., ), suggesting shared roles in lipophilicity and π-π stacking.
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | ↑ Cyclization |
| Solvent Polarity | DMF > THF | ↑ Solubility |
| Catalyst Loading | 5–10 mol% Pd(PPh3)4 | ↑ Coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
